Cas no 443291-33-6 (3,4-diethoxy-5-iodobenzaldehyde)

3,4-Diethoxy-5-iodobenzaldehyde is a versatile aromatic aldehyde featuring ethoxy substituents at the 3- and 4-positions and an iodine atom at the 5-position of the benzene ring. This compound is particularly valuable in organic synthesis due to its functional group compatibility and reactivity as an electrophile in cross-coupling reactions, such as Suzuki or Heck couplings. The iodine moiety enhances its utility in further derivatization, while the ethoxy groups contribute to solubility in organic solvents. Its well-defined structure makes it a useful intermediate in pharmaceutical and materials chemistry, enabling precise modifications for target applications. The compound is typically supplied with high purity to ensure consistent performance in synthetic workflows.
3,4-diethoxy-5-iodobenzaldehyde structure
443291-33-6 structure
Product Name:3,4-diethoxy-5-iodobenzaldehyde
CAS No:443291-33-6
MF:C11H13IO3
MW:320.123595952988
MDL:MFCD01169248
CID:2857486
PubChem ID:882384
Update Time:2025-10-29

3,4-diethoxy-5-iodobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3,4-diethoxy-5-iodobenzaldehyde
    • STK198694
    • EN300-228093
    • SR-01000234546-1
    • BBL023911
    • VS-07558
    • CS-0117262
    • 443291-33-6
    • Oprea1_022934
    • ALBB-033558
    • TSA29133
    • AKOS000103968
    • SR-01000234546
    • MDL: MFCD01169248
    • Inchi: 1S/C11H13IO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3
    • InChI Key: HRQDCZHAXXAXKX-UHFFFAOYSA-N
    • SMILES: IC1=CC(C=O)=CC(=C1OCC)OCC

Computed Properties

  • Exact Mass: 319.99094Da
  • Monoisotopic Mass: 319.99094Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 35.5Ų

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3,4-diethoxy-5-iodobenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:443291-33-6)3,4-diethoxy-5-iodobenzaldehyde
Order Number:A1160216
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:58
Price ($):526.0
Email:sales@amadischem.com

Additional information on 3,4-diethoxy-5-iodobenzaldehyde

Comprehensive Overview of 3,4-Diethoxy-5-iodobenzaldehyde (CAS No. 443291-33-6)

3,4-Diethoxy-5-iodobenzaldehyde (CAS No. 443291-33-6) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This iodinated benzaldehyde derivative is characterized by its unique molecular structure, featuring diethoxy and iodo substituents, which contribute to its reactivity and versatility in synthetic applications. Researchers and industry professionals often search for terms like "3,4-diethoxy-5-iodobenzaldehyde synthesis", "CAS 443291-33-6 applications", and "iodobenzaldehyde derivatives in drug discovery", reflecting its growing relevance in modern chemistry.

The compound's electron-rich aromatic ring and aldehyde functional group make it a valuable intermediate in the synthesis of complex molecules. Recent studies highlight its role in developing fluorescence probes and photoactive materials, aligning with the current trend of sustainable and smart material development. Searches for "green chemistry applications of iodobenzaldehydes" and "3,4-diethoxy-5-iodobenzaldehyde in OLEDs" demonstrate its intersection with cutting-edge technologies. Its stability under various conditions also makes it suitable for cross-coupling reactions, a topic frequently explored in organic chemistry forums.

From a pharmaceutical perspective, 3,4-diethoxy-5-iodobenzaldehyde serves as a precursor for bioactive molecules, particularly in the design of kinase inhibitors and antimicrobial agents. The rise in antibiotic resistance has spurred interest in novel scaffolds, with queries like "iodobenzaldehyde-based antimicrobials" gaining traction. Its CAS No. 443291-33-6 is often referenced in patent literature, underscoring its industrial importance. Analytical chemists also utilize this compound for HPLC method development, as evidenced by searches for "443291-33-6 as a reference standard".

In material science, the compound's iodine atom enables heavy-atom effects, enhancing phosphorescence efficiency—a property critical for organic electronics. Discussions around "heavy halogenated benzaldehydes for optoelectronics" frequently cite this molecule. Environmental researchers are investigating its biodegradation pathways, responding to queries like "eco-friendly degradation of iodinated aromatics". This dual focus on utility and sustainability positions 3,4-diethoxy-5-iodobenzaldehyde as a compound of multidisciplinary interest.

The synthesis of 3,4-diethoxy-5-iodobenzaldehyde typically involves Vilsmeier-Haack formylation of diethoxybenzene derivatives, followed by regioselective iodination. Laboratory protocols often emphasize "optimized yields for CAS 443291-33-6", reflecting practical concerns. Its crystalline form and solubility profiles (often searched as "solubility of 3,4-diethoxy-5-iodobenzaldehyde in DMSO") are critical for experimental reproducibility. Recent advancements in flow chemistry have further streamlined its production, addressing the demand for "scalable synthesis of halogenated aldehydes".

Quality control of CAS No. 443291-33-6 relies on advanced techniques like NMR spectroscopy and mass spectrometry, with researchers frequently comparing "HPLC vs. GC methods for benzaldehyde analysis". The compound's stability under inert atmospheres (a common search term: "storage conditions for iodobenzaldehydes") ensures long-term usability. Regulatory databases list it as compliant with major chemical inventories, though users often verify "REACH status of 443291-33-6" for compliance assurance.

Emerging applications include its use in metal-organic frameworks (MOFs), where its aldehyde moiety facilitates linker functionalization—addressing queries like "MOF synthesis with halogenated linkers". The compound's UV absorption characteristics (searched as "spectral data of 3,4-diethoxy-5-iodobenzaldehyde") are exploited in photocatalysis studies. Computational chemists model its electronic properties using DFT calculations, responding to trends in "in silico design of aromatic aldehydes".

In academic settings, 3,4-diethoxy-5-iodobenzaldehyde features in advanced organic chemistry curricula, particularly in modules covering "electrophilic aromatic substitution" and "directed ortho-metalation". Its commercial availability through specialty chemical suppliers (often searched as "where to buy 443291-33-6") supports widespread accessibility. Safety data sheets emphasize standard organic lab precautions, with users consulting "handling guidelines for iodinated benzaldehydes" for best practices.

The future trajectory of CAS No. 443291-33-6 research points toward catalysis innovation and functional material design, mirroring searches for "next-gen applications of halogenated benzaldehydes". Its structural motif continues to inspire medicinal chemistry campaigns targeting protein-protein interactions. As synthetic methodologies evolve, this compound remains a benchmark for "multifunctional aromatic building blocks"—a testament to its enduring scientific value.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:443291-33-6)3,4-diethoxy-5-iodobenzaldehyde
A1160216
Purity:99%
Quantity:1g
Price ($):526.0
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